N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide is a complex organic compound that features a thiazole ring, an imidazolidinone moiety, and a methoxyphenyl group
Properties
Molecular Formula |
C20H24N4O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C20H24N4O4S/c1-12-13(2)29-19(21-12)23-17(25)9-8-16-18(26)24(20(27)22-16)11-10-14-4-6-15(28-3)7-5-14/h4-7,16H,8-11H2,1-3H3,(H,22,27)(H,21,23,25) |
InChI Key |
KZNDRLACFOQSIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC2C(=O)N(C(=O)N2)CCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic conditions.
Synthesis of the Imidazolidinone Moiety: This involves the reaction of an appropriate diamine with a carbonyl compound, followed by cyclization.
Coupling Reactions: The thiazole and imidazolidinone intermediates are coupled using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Functionalization: The methoxyphenyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with various enzymes and receptors.
Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide involves its interaction with specific molecular targets. The thiazole and imidazolidinone moieties may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[2-(4-hydroxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide
- **N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[2-(4-chlorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
